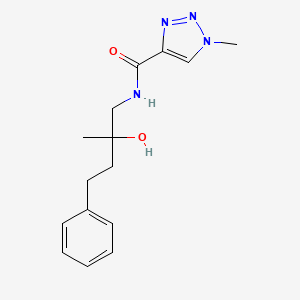

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-hydroxy-2-methyl-4-phenylbutyl chain.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-15(21,9-8-12-6-4-3-5-7-12)11-16-14(20)13-10-19(2)18-17-13/h3-7,10,21H,8-9,11H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHBFLDHTXABGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CN(N=N2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.

Attachment of the Side Chain: The hydroxy-methyl-phenylbutyl side chain is introduced through a nucleophilic substitution reaction, where the triazole ring is reacted with a suitable halide precursor.

Final Coupling: The final step involves coupling the triazole derivative with a carboxamide group under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC (Pyridinium chlorochromate) in dichloromethane.

Reduction: LiAlH4 (Lithium aluminium hydride) in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Potential

The compound is being investigated for its potential as a pharmacophore in drug design. It targets specific enzymes and receptors involved in disease pathways, making it a candidate for developing new therapeutic agents. Notably, triazole derivatives have been explored for their anti-cancer and antimicrobial properties.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. For example, studies have shown robust antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

In comparative studies, compounds similar to N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown enhanced efficacy over standard treatments like Erlotinib in NSCLC models.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. The presence of the triazole ring enhances its ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Development of Novel Materials

The unique structure of this compound positions it as a candidate for the development of novel materials with specific electronic or optical properties. Its potential applications include:

- Conductive Polymers : Incorporation into polymer matrices to enhance electrical conductivity.

- Optoelectronic Devices : Use in devices such as organic light-emitting diodes (OLEDs) due to its electronic properties.

Interaction Studies

In biochemistry, the compound is utilized to study interactions with biological macromolecules such as proteins and nucleic acids. Its role as a probe can help elucidate mechanisms of enzyme action and receptor binding.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells revealed that treatment with triazole derivatives led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

Antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy-methyl-phenylbutyl side chain can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- R1 Substituents : Bulky aryl groups (e.g., 2-fluorophenyl in 3o, 4-chlorophenyl in antitumor analogs) enhance target binding via π-π interactions. The target compound’s 1-methyl group may reduce steric hindrance, favoring interactions with hydrophilic binding pockets.

- R2 Substituents: Hydrophobic groups (e.g., quinolinyl in 3o, 3r) improve membrane penetration, while polar groups (e.g., hydroxyalkyl in the target compound) may enhance solubility. The 2-hydroxy-2-methyl-4-phenylbutyl chain in the target compound combines both features, suggesting dual pharmacokinetic advantages .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : The 2-methyl group in the hydroxyalkyl chain may reduce oxidative metabolism compared to unsubstituted alkyl chains .

Research Findings and Implications

- Antitumor Activity : Analogs with trifluoromethyl or chlorophenyl substituents () show IC50 values < 1 µM against NCI-H522 lung cancer cells, suggesting that the target compound’s phenylbutyl group could be optimized for similar efficacy .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry and biochemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Profile

IUPAC Name: this compound

Molecular Formula: C15H20N4O2

Molecular Weight: 288.35 g/mol

Structure: The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step organic synthesis process. Key steps include:

- Formation of the Triazole Ring: Often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Carboxamide Formation: The carboxylic acid derivative is reacted with an amine to form the amide bond.

- Hydroxyl Group Introduction: The hydroxyl group is introduced via nucleophilic substitution reactions.

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit key enzymes involved in cancer cell proliferation:

- Mechanism of Action: Triazoles may act by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis in cancer cells. Compounds related to N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyltriazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7, HCT116) .

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties:

- Inhibition Studies: In vitro tests have shown that related triazole compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) in the micromolar range .

Enzyme Interaction Studies

The compound serves as a probe in studying enzyme interactions:

- Target Enzymes: It has been investigated for its ability to interact with various biological macromolecules, particularly enzymes involved in metabolic pathways .

Research Findings and Case Studies

Q & A

What are the standard synthetic protocols for preparing triazole carboxamide derivatives, and how can they be adapted for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Level: Basic

Methodological Answer:

Triazole carboxamides are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous compounds (e.g., 5-ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide) are prepared using General Procedure B :

React an azide precursor with a substituted alkyne under CuSO4·5H2O/sodium ascorbate catalysis.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize via -NMR (400 MHz, DMSO-d6), HRMS, and HPLC (>98% purity) .

For the target compound, modify the procedure by substituting the hydroxy-methyl-phenylbutyl amine group during the carboxamide coupling step. Optimize reaction time and temperature to accommodate steric hindrance from the bulky substituent.

Table 1: Representative Reaction Conditions for Triazole Carboxamides

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Cycloaddition | CuSO4, sodium ascorbate, DMF, 60°C, 12h | 75–90 | -NMR, HRMS |

| Amidation | EDCI/HOBt, DCM, RT, 24h | 60–85 | HPLC, -NMR |

Which analytical techniques are most robust for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

Use a combination of spectroscopic and chromatographic methods:

- - and -NMR : Assign peaks for the triazole ring (δ 7.8–8.2 ppm for ), hydroxy group (δ 1.5–2.0 ppm), and phenyl resonances (δ 7.2–7.6 ppm). Compare with analogs like N-(2-cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- HPLC : Use C18 columns (MeCN/H2O + 0.1% TFA) to assess purity (>95%).

- X-ray crystallography : Resolve crystal structure using SHELXL (for refinement) and WinGX/ORTEP (for visualization) .

How can researchers address the low aqueous solubility of this compound in bioassays?

Level: Basic

Methodological Answer:

Low solubility is common in triazole carboxamides due to hydrophobic aryl groups . Mitigation strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.

- Prodrug derivatization : Introduce phosphate or PEG groups at the hydroxy moiety to enhance hydrophilicity.

- Salt formation : Screen with HCl, sodium, or tromethamine to improve solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?

Level: Advanced

Methodological Answer:

Optimize each step systematically:

CuAAC : Increase Cu(I) catalyst loading (10 mol%) and use microwave irradiation (80°C, 30 min) to accelerate cycloaddition .

Amidation : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents (e.g., DMF).

Workup : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate byproducts.

Quality control : Use in-line IR spectroscopy to monitor reaction progress and minimize side reactions.

Table 2: Optimization Parameters

| Parameter | Baseline | Optimized |

|---|---|---|

| Catalyst Loading | 5 mol% CuSO4 | 10 mol% CuI |

| Reaction Time | 12h (RT) | 30 min (microwave) |

| Solvent | DCM | DMF |

How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural analysis of this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from disorder or twinning. Use SHELXL-2018 for refinement:

Apply TWIN/BASF commands to model twinning.

Use ISOR and DELU restraints to handle anisotropic displacement.

Validate with R1 (<5%), wR2 (<12%), and goodness-of-fit (~1.05). Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Compare with analogs (e.g., crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide) to identify common packing motifs .

What methodologies are recommended for determining the bioactivity and mechanism of action of this compound?

Level: Advanced

Methodological Answer:

- Enzyme assays : Screen against COX-2 (IC50 via ELISA) or Wnt/β-catenin (luciferase reporter assays) using 10 µM–100 nM concentrations .

- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Include controls for cytotoxicity (LDH release).

- Molecular docking : Use AutoDock Vina to predict binding to COX-2 (PDB: 3LN1). Validate with mutagenesis (e.g., Arg120Ala to assess hydrogen bonding) .

- Metabolomics : Track triazole stability in liver microsomes (CYP3A4/2D6) to evaluate metabolic liability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.